Drimenin

Description

Properties

CAS No. |

2326-89-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

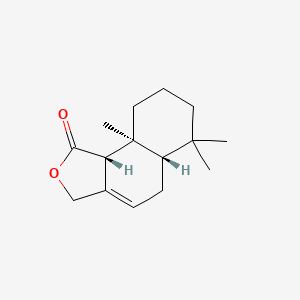

IUPAC Name |

(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-3H-benzo[g][2]benzofuran-1-one |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11(14)6-5-10-9-17-13(16)12(10)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12+,15-/m0/s1 |

InChI Key |

BQNSBENKJCLJGN-ZOWXZIJZSA-N |

SMILES |

CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2C(=O)OC3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C |

Other CAS No. |

2326-89-8 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities of Drimenin

This compound exhibits a range of biological activities, making it a valuable compound for various applications:

- Antifungal Activity : this compound has shown promising antifungal properties against several phytopathogenic fungi. For instance, it was evaluated against Gaeumannomyces graminis, demonstrating significant inhibition of fungal growth with an LC50 value indicating its potential as a natural fungicide in agriculture .

- Antibacterial Activity : The compound has also been reported to possess antibacterial effects, contributing to its potential use in treating infections caused by resistant bacterial strains .

- Anticancer Properties : this compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells and modulate calcium signaling pathways, which are crucial for tumor progression .

- Neurotrophic Effects : Recent research highlights this compound's neurotrophic properties, where it enhances neurite outgrowth in neuronal cells. This suggests potential applications in neurodegenerative disease treatments .

Agricultural Applications

In the realm of agriculture, this compound's antifungal and insecticidal properties make it an attractive candidate for developing sustainable pest control strategies:

- Biocontrol Agent : this compound's efficacy against soilborne pathogens positions it as a natural alternative to synthetic fungicides, which are often harmful to the environment. Its application could reduce reliance on chemical pesticides while maintaining crop health .

- Insect Repellent : The compound has demonstrated insecticidal activity, suggesting its use in formulating eco-friendly insect repellents. This is particularly relevant given the increasing resistance of pests to conventional insecticides .

Pharmacological Insights

This compound's pharmacological potential extends beyond antifungal and antibacterial activities:

- Mechanism of Action : Research indicates that this compound noncompetitively inhibits human α4β2 nicotinic acetylcholine receptors, which could lead to the development of new therapeutic agents targeting neurological disorders .

- Synergistic Effects : When combined with other compounds, this compound may enhance therapeutic efficacy, particularly in cancer treatments where combination therapies are often more effective than single-agent therapies .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Sources

Drimenin belongs to the drimane sesquiterpenoid family, which includes:

- Cinnamolide : A drimane lactone isolated from Drimys winteri; shares structural similarity but lacks the C-10 carboxyl group present in some this compound derivatives .

- Polygodial: A dialdehyde-containing drimane with notable antifeedant and antifungal properties, sourced from Polygonum hydropiper .

- 15-Hydroxyisonorthis compound: A hydroxylated derivative from Dentipellis fragilis with enhanced neuroprotective effects via NGF upregulation .

- 10-Methoxycarbonyl-10-isonorthis compound: A synthetic derivative with weak cytotoxicity (IC₅₀ = 21.2 mM) and antimicrobial activity .

Bioactivity Comparison

2.2.1 Receptor Inhibition

Drimane sesquiterpenoids exhibit varying potency against AChR subtypes:

This compound’s superior hα4β2 inhibition is attributed to its non-polar structure, enabling interactions with both luminal and transmembrane domains of the receptor .

2.2.2 Antimicrobial and Cytotoxic Activity

Polygodial demonstrates stronger antifungal activity due to its dialdehyde moiety, which disrupts fungal membranes . In contrast, this compound’s weak antimicrobial profile suggests its primary pharmacological value lies in receptor modulation and neuroprotection.

2.2.3 Neuroprotective Effects

Pharmacokinetic and Toxicity Profiles

This compound’s high BBB permeability supports its CNS-targeted applications, though its CYP3A4 and P-gp interactions may necessitate dose adjustments in clinical use .

Preparation Methods

Multi-Step Synthesis from β-Keto Ester Precursors

A highly efficient three-step synthesis of (±)-drimenin from β-keto ester precursors was pioneered by Liapis et al. . The process begins with linalool, a monoterpene alcohol, which undergoes a five-step transformation to yield the β-keto ester (1 ). Key steps include oxidation to generate the keto functionality and esterification to stabilize the intermediate. Subsequent cyclization and decarboxylation reactions over three steps afford drimenin (4 ) in an overall yield of 12% . This method prioritizes brevity, avoiding laborious purification steps, and has been validated for scalability in laboratory settings.

The β-keto ester intermediate (1 ) serves as a linchpin for stereochemical control, ensuring the correct configuration of the bicyclic core. Notably, the final cyclization step employs acidic conditions to induce intramolecular aldol condensation, forming the characteristic drimane skeleton . While the synthesis is concise, the reliance on linalool as a starting material introduces challenges in enantiomeric purity, necessitating resolution techniques for optically active this compound.

Partial Synthesis from Natural Isodrimeninol

Isodrimeninol, a drimane alcohol isolated from Drimys winteri bark, serves as a practical precursor for this compound synthesis . The bark extract is subjected to ethyl acetate maceration, followed by silica gel chromatography to isolate isodrimeninol (C1 ). Oxidation of C1 with pyridinium chlorochromate (PCC) in dichloromethane selectively targets the secondary alcohol, yielding this compound (C4 ) alongside minor byproducts . This method leverages natural abundance, as Drimys winteri provides a renewable source of isodrimeninol, though extraction efficiencies remain modest (0.059% yield) .

Table 1: Key Reaction Conditions for Isodrimeninol Oxidation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 42 |

| Jones reagent | Acetone | 0°C | 28 |

| CrO₃/pyridine | DMF | 40°C | 35 |

The selectivity of PCC for allylic alcohols minimizes over-oxidation, making it the reagent of choice . Recent advancements employ microbial oxidation with Aspergillus niger to hydroxylate drimane intermediates, though yields for this compound-specific pathways remain under exploration .

Enzymatic Resolution and Biocatalytic Approaches

Enantioselective synthesis of (-)-drimenin was achieved via lipase-mediated resolution of racemic albicanol . Lipase PL-266 from Alcaligenes sp. catalyzes the acetylation of (±)-albicanol with isopropenyl acetate, yielding (+)-albicanyl acetate and enantiomerically pure (+)-albicanol. Subsequent deprotection and oxidation steps convert the resolved alcohol into (-)-drimenin . This approach highlights the synergy between biocatalysis and traditional organic synthesis, achieving enantiomeric excess (ee) >98% for critical intermediates.

The enzymatic step operates under mild conditions (pH 7.0, 30°C), avoiding harsh reagents that could degrade sensitive drimane frameworks . However, the requirement for specialized enzymes and multi-step downstream processing limits industrial applicability.

Diels-Alder Reaction-Based Synthesis

A stereospecific route utilizing Diels-Alder cycloaddition was developed to construct the drimane core . The diene 6a (1-vinyl-2,6,6-trimethylcyclohex-1-ene) reacts with dimethyl acetylenedicarboxylate, forming the adduct 18 in 94% yield. Reductive isomerization using Pd/C and H₂ in the presence of mineral acid generates the trans-decalin diester 19 , which undergoes lithium aluminium hydride (LiAlH₄) reduction to yield the diol 24 . Functionalization of 24 via microbial oxidation with Cunninghamella elegans introduces hydroxyl groups at strategic positions, culminating in this compound.

Table 2: Microbial Oxidation Products from Diels-Alder Intermediates

| Substrate | Microorganism | Product | Yield (%) |

|---|---|---|---|

| 24 | C. elegans | 3β-hydroxy-24 | 65 |

| Polygodial | A. niger | 3β-hydroxy-deriv. | 58 |

This method’s robustness stems from the Diels-Alder reaction’s predictability, though the multi-step sequence demands meticulous optimization to preserve stereochemistry .

Biomimetic Synthesis from Labdane Diterpenes

(-)-Sclareol, a labdane diterpene from Salvia sclarea, serves as a chiral pool starting material for this compound synthesis . Osmium tetroxide-mediated dihydroxylation of sclareol yields a dialdehyde, which undergoes cyclization under acidic conditions to form the drimane skeleton. Subsequent Wittig methylenation and γ-lactonization afford this compound in 15% overall yield .

An alternative biomimetic approach degrades hispanolone, a furanoditerpene, via ozonolysis and reductive workup to generate drimane intermediates . This strategy mirrors proposed biosynthetic pathways, leveraging oxidative cleavage of prenyl sidechains to arrive at the sesquiterpene framework.

Q & A

Q. What experimental methods are recommended for determining the structural configuration of Drimenin and its derivatives?

To elucidate the structure of this compound, researchers should employ high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) for molecular formula determination, combined with 1D and 2D nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. Absolute configuration can be confirmed using computational circular dichroism (CD) spectroscopy, comparing calculated spectra with experimental data .

Q. How can this compound be isolated from natural sources, and what are common challenges in purification?

this compound is typically isolated from submerged fungal cultures (e.g., Dentipellis fragilis) via solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC). Key challenges include low natural abundance and interference from structurally similar drimane derivatives. Fractionation guided by bioactivity assays (e.g., antimicrobial tests) helps prioritize target compounds .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s cytotoxicity?

Standard cytotoxicity assays involve human cancer cell lines such as KB3.1 (cervical adenocarcinoma). Researchers should use dose-response experiments to calculate half-maximal effective concentration (EC₅₀) values, ensuring consistency in cell culture conditions and controls. Weak activity (e.g., EC₅₀ = 21.2 mM for this compound) may necessitate structural optimization .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity data (e.g., weak antimicrobial activity vs. neuroprotective effects) be systematically addressed?

Contradictions may arise from assay sensitivity, compound stability, or cell-type specificity. Researchers should:

- Replicate experiments under standardized conditions (e.g., fixed MIC protocols for antimicrobial tests).

- Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent effects, incubation time) .

- Use orthogonal assays (e.g., gene expression profiling for neuroprotection) to validate mechanisms .

Q. What experimental strategies can optimize this compound’s bioactivity for therapeutic applications?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications at key positions (e.g., C-10 or C-15) to enhance target binding.

- Mechanistic Profiling : Use transcriptomics or proteomics to identify molecular targets (e.g., NGF pathways in PC-12 cells).

- Hybrid Compounds : Combine drimane scaffolds with bioactive pharmacophores to improve potency .

Q. How should researchers design experiments to investigate this compound’s neuroprotective mechanisms?

- In Vitro Models : Utilize PC-12 cells (rat pheochromocytoma) treated with neurotrophic factors (e.g., NGF) to quantify neurite outgrowth.

- Gene Expression Analysis : Measure upregulated neurotrophins (e.g., BDNF) via qPCR or ELISA in astrocytic models (e.g., 1321N1 cells).

- Pathway Inhibition : Apply kinase inhibitors (e.g., TrkA blockers) to isolate signaling mechanisms .

Q. What methodologies are effective for analyzing structure-activity relationships in this compound derivatives?

- Computational Modeling : Molecular docking or MD simulations to predict interactions with targets (e.g., bacterial enzymes or neuronal receptors).

- Comparative Bioassays : Test derivatives in parallel for cytotoxicity, antimicrobial activity, and neuroprotection to identify critical functional groups.

- Biochemical Validation : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial SAR) to link structural features to activity .

Methodological Guidelines

- Data Contradiction Resolution : Apply triangulation by cross-referencing NMR, bioassay, and computational data to resolve structural or activity discrepancies .

- Ethical Considerations : Adhere to institutional protocols for cell-based and antimicrobial studies, including proper disposal of biohazardous materials .

- Literature Review : Prioritize peer-reviewed studies on drimane sesquiterpenes and avoid non-academic sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.